5-bromo-N-[2-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
Overview
Description
5-bromo-N-[2-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(trifluoromethyl)phenyl]thiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonyl chloride with 2-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(trifluoromethyl)phenyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of azides or thiols.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of thiols.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
5-bromo-N-[2-(trifluoromethyl)phenyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(trifluoromethyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. The sulfonamide group can participate in hydrogen bonding, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide
- 2-bromo-5-phenylthiophene
- N-(4-bromo-3-methyl-phenyl)-2-fluoro-benzamide
Uniqueness
5-bromo-N-[2-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is unique due to the combination of its bromine, trifluoromethyl, and sulfonamide groups, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in medicinal chemistry and materials science, where specific interactions and stability are crucial .
Properties
IUPAC Name |
5-bromo-N-[2-(trifluoromethyl)phenyl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2S2/c12-9-5-6-10(19-9)20(17,18)16-8-4-2-1-3-7(8)11(13,14)15/h1-6,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAYMHCSGLIKDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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